molecular formula C12H15Cl2N B6257813 4-(3,4-dichlorophenyl)-3-methylpiperidine CAS No. 1526302-66-8

4-(3,4-dichlorophenyl)-3-methylpiperidine

Cat. No. B6257813
CAS RN: 1526302-66-8
M. Wt: 244.2
InChI Key:
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Description

4-(3,4-dichlorophenyl)-3-methylpiperidine (DCMP) is a chemical compound belonging to the class of piperidine derivatives. It is a heterocyclic organic compound with a molecular formula of C10H13Cl2N. DCMP is a colorless solid that is soluble in organic solvents and has a melting point of 81-83°C. It is commercially available and has a wide range of applications in the field of chemical synthesis, pharmacology and biochemistry.

Scientific Research Applications

4-(3,4-dichlorophenyl)-3-methylpiperidine has been used in numerous scientific research applications, such as in the synthesis of various piperidine derivatives, in the synthesis of various pharmaceuticals, and in the synthesis of various agrochemicals. It has also been used in the synthesis of various polymers and in the preparation of various catalysts. 4-(3,4-dichlorophenyl)-3-methylpiperidine has also been used in the synthesis of various dyes, in the synthesis of various surfactants, and in the synthesis of various polymers.

Mechanism of Action

4-(3,4-dichlorophenyl)-3-methylpiperidine has been found to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. 4-(3,4-dichlorophenyl)-3-methylpiperidine binds to the active site of AChE and prevents the breakdown of acetylcholine, thus leading to an increase in the levels of acetylcholine in the brain. This mechanism of action has made 4-(3,4-dichlorophenyl)-3-methylpiperidine a potential therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects
4-(3,4-dichlorophenyl)-3-methylpiperidine has been found to have a number of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, thus leading to an increase in the levels of acetylcholine in the brain. It has also been found to have an anti-inflammatory effect and to be a potent inhibitor of the enzyme 5-lipoxygenase. In addition, 4-(3,4-dichlorophenyl)-3-methylpiperidine has been found to be a potent antioxidant and to have anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-(3,4-dichlorophenyl)-3-methylpiperidine is a widely available and commercially accessible compound and is therefore suitable for use in laboratory experiments. It is also relatively easy to synthesize, making it a suitable choice for the synthesis of various piperidine derivatives. However, 4-(3,4-dichlorophenyl)-3-methylpiperidine is a toxic compound and should be handled with care when used in laboratory experiments.

Future Directions

The potential applications of 4-(3,4-dichlorophenyl)-3-methylpiperidine in the field of pharmacology and biochemistry are vast and there are numerous directions for future research. For example, further research could be conducted to explore the potential of 4-(3,4-dichlorophenyl)-3-methylpiperidine as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research could be conducted to explore the potential of 4-(3,4-dichlorophenyl)-3-methylpiperidine as an antioxidant and anti-cancer agent. Furthermore, further research could be conducted to explore the potential of 4-(3,4-dichlorophenyl)-3-methylpiperidine in the synthesis of various pharmaceuticals, agrochemicals, dyes, surfactants and polymers. Finally, further research could be conducted to explore the potential of 4-(3,4-dichlorophenyl)-3-methylpiperidine in the development of various catalysts and in the synthesis of various piperidine derivatives.

Synthesis Methods

4-(3,4-dichlorophenyl)-3-methylpiperidine is usually synthesized through a reaction between 3,4-dichlorophenylacetonitrile (DCPA) and 3-methylpiperidine. This reaction is carried out in a solvent such as dichloromethane or acetonitrile, in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism and yields 4-(3,4-dichlorophenyl)-3-methylpiperidine as the primary product. The reaction is typically carried out at room temperature and the yield of 4-(3,4-dichlorophenyl)-3-methylpiperidine is usually high.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-dichlorophenyl)-3-methylpiperidine involves the reaction of 3-methylpiperidine with 3,4-dichlorobenzaldehyde followed by reduction of the resulting imine.", "Starting Materials": [ "3-methylpiperidine", "3,4-dichlorobenzaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: 3-methylpiperidine is reacted with 3,4-dichlorobenzaldehyde in methanol to form the corresponding imine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The product is isolated and purified by recrystallization from methanol.", "Step 4: The amine is quaternized with hydrochloric acid to form the hydrochloride salt.", "Step 5: The hydrochloride salt is treated with sodium hydroxide to liberate the free base, which is then isolated and purified by recrystallization from methanol." ] }

CAS RN

1526302-66-8

Product Name

4-(3,4-dichlorophenyl)-3-methylpiperidine

Molecular Formula

C12H15Cl2N

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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